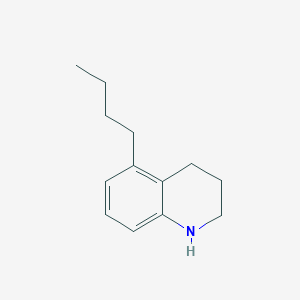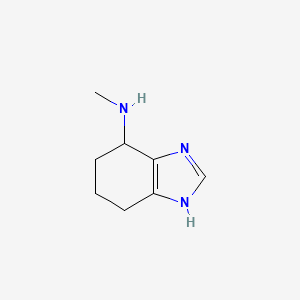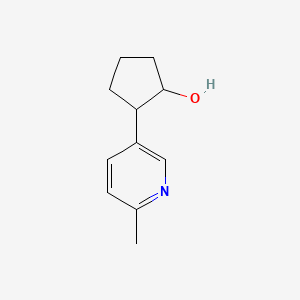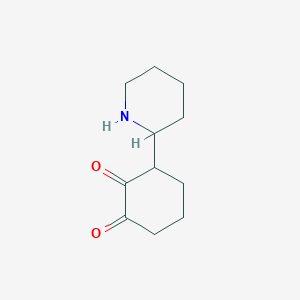
(3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL is a chemical compound that features a pyridine ring substituted with a bromine atom and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL typically involves the following steps:
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Hydroxylation: The hydroxyl group can be introduced via a reduction reaction using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination, amination, and hydroxylation reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(2-fluoro(3-pyridyl))propan-1-OL: Similar structure but with a fluorine atom instead of bromine.
(3S)-3-Amino-3-(2-iodo(3-pyridyl))propan-1-OL: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3S)-3-Amino-3-(2-bromo(3-pyridyl))propan-1-OL imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
(3S)-3-amino-3-(2-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2/t7-/m0/s1 |
InChIキー |
XZAVSYDYALVBPG-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(N=C1)Br)[C@H](CCO)N |
正規SMILES |
C1=CC(=C(N=C1)Br)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B13311786.png)




![2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13311817.png)


![1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13311846.png)

![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol](/img/structure/B13311870.png)
